

# Spectroscopic Analysis of Methoxymethyl Propionate: A Technical Guide

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## Compound of Interest

Compound Name: *Methoxymethyl propionate*

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**Abstract:** This technical guide provides a comprehensive overview of the spectroscopic data for **methoxymethyl propionate** (CAS 70767-92-9). Due to the limited availability of experimental spectroscopic data for **methoxymethyl propionate** in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR) data. For comparative purposes, detailed experimental spectroscopic data for its structural isomer, methyl 3-methoxypropionate (CAS 3852-09-3), is also included. This guide details the methodologies for key spectroscopic techniques—NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and presents the available data in a structured format to facilitate research and development.

## Introduction

**Methoxymethyl propionate** is an organic ester with the chemical formula  $C_5H_{10}O_3$ . Accurate spectroscopic characterization is fundamental for its identification, quality control, and application in various scientific fields. This guide addresses the need for a consolidated resource on the spectroscopic properties of this compound.

**Disclaimer:** Experimental spectroscopic data for **methoxymethyl propionate** is not readily available in public scientific databases. The NMR data presented in this guide for **methoxymethyl propionate** is predicted data. The experimental data provided is for its isomer, methyl 3-methoxypropionate, and is included for informational and comparative purposes only. The structural differences between these isomers result in distinct spectroscopic profiles.

# Predicted Spectroscopic Data of Methoxymethyl Propionate

Due to the absence of publicly available experimental spectra, predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **methoxymethyl propionate** are provided below. These predictions are based on computational models and offer an estimation of the expected spectral characteristics.

## Predicted $^1\text{H}$ NMR Data

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for **Methoxymethyl Propionate**

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
$\text{CH}_3$ (ethyl)	1.14	Triplet	3H
$\text{CH}_2$ (ethyl)	2.37	Quartet	2H
$\text{O}-\text{CH}_2-\text{O}$	5.23	Singlet	2H
$\text{O}-\text{CH}_3$	3.38	Singlet	3H

## Predicted $^{13}\text{C}$ NMR Data

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **Methoxymethyl Propionate**

Carbon	Predicted Chemical Shift (ppm)
$\text{CH}_3$ (ethyl)	8.9
$\text{CH}_2$ (ethyl)	27.5
$\text{C}=\text{O}$ (ester)	174.1
$\text{O}-\text{CH}_2-\text{O}$	89.8
$\text{O}-\text{CH}_3$	56.1

## Experimental Spectroscopic Data of Methyl 3-Methoxypropionate

For reference and comparison, the experimental spectroscopic data for the structural isomer, methyl 3-methoxypropionate, is presented below.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

### <sup>1</sup>H NMR Data[\[2\]](#)

Table 3: <sup>1</sup>H NMR Data for Methyl 3-Methoxypropionate

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.68	Singlet	3H	O-CH <sub>3</sub> (ester)
3.65	Triplet	2H	CH <sub>2</sub> -O
3.32	Singlet	3H	O-CH <sub>3</sub> (ether)
2.56	Triplet	2H	CH <sub>2</sub> -C=O

### <sup>13</sup>C NMR Data[\[1\]](#)

Table 4: <sup>13</sup>C NMR Data for Methyl 3-Methoxypropionate

Chemical Shift (ppm)	Assignment
172.1	C=O (ester)
68.0	CH <sub>2</sub> -O
58.6	O-CH <sub>3</sub> (ether)
51.7	O-CH <sub>3</sub> (ester)
34.5	CH <sub>2</sub> -C=O

### IR Spectroscopy Data[\[4\]](#)

Table 5: Key IR Absorptions for Methyl 3-Methoxypropionate

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2950-2850	Strong	C-H stretch (alkane)
1740	Strong	C=O stretch (ester)
1200-1100	Strong	C-O stretch (ester and ether)

## Mass Spectrometry Data

Table 6: Key Mass Spectrometry Peaks for Methyl 3-Methoxypropionate

m/z	Relative Intensity	Possible Fragment
118	Moderate	[M] <sup>+</sup> (Molecular Ion)
87	High	[M - OCH <sub>3</sub> ] <sup>+</sup>
59	High	[COOCH <sub>3</sub> ] <sup>+</sup>
45	Very High	[CH <sub>2</sub> OCH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following sections detail standard experimental procedures for obtaining the spectroscopic data presented.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:** A small amount of the liquid sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
- <sup>1</sup>H NMR Acquisition:** The <sup>1</sup>H NMR spectrum is typically acquired on a 300 or 400 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

- **$^{13}\text{C}$  NMR Acquisition:** The  $^{13}\text{C}$  NMR spectrum is acquired on the same instrument, typically with proton decoupling to simplify the spectrum. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the  $^{13}\text{C}$  isotope. A spectral width of around 220 ppm is used.
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the TMS signal.

## Infrared (IR) Spectroscopy

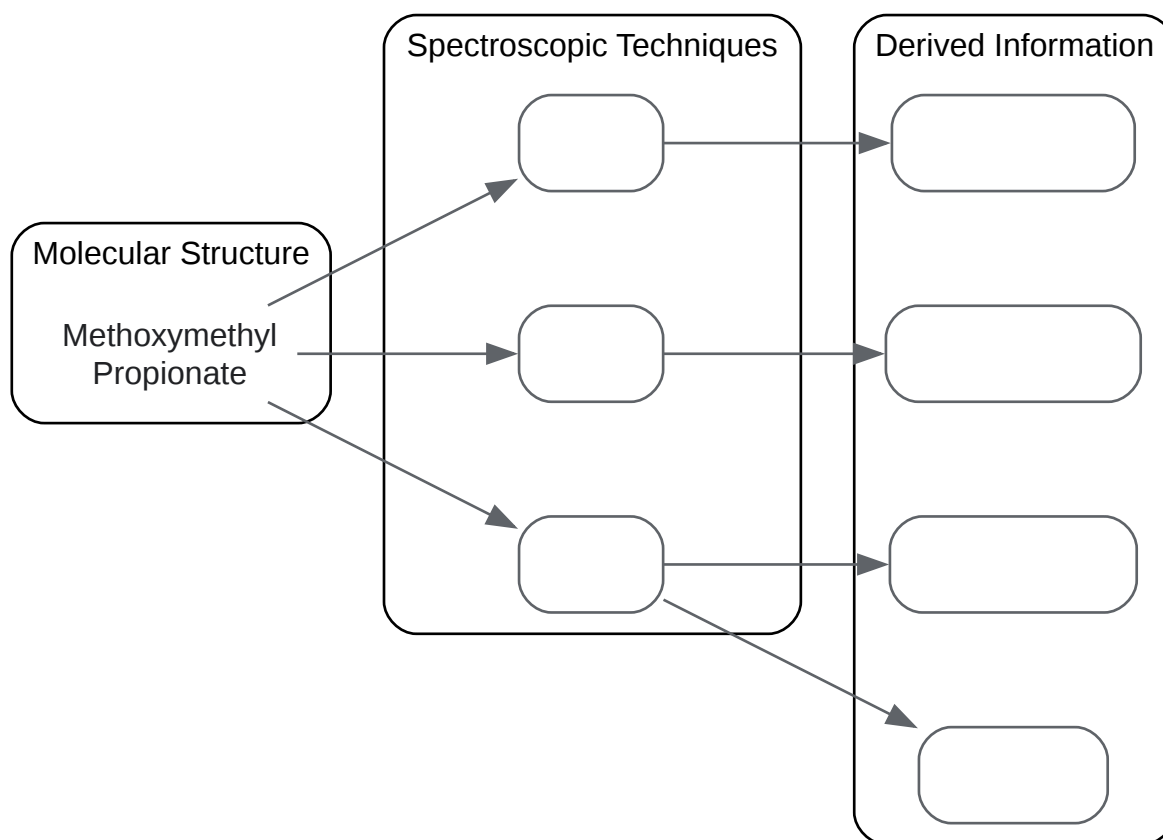
- **Sample Preparation:** For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- **Data Acquisition:** The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

- **Sample Introduction:** For a volatile liquid like **methoxymethyl propionate**, direct injection via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is employed.
- **Ionization:** Electron Ionization (EI) is a common method for small molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

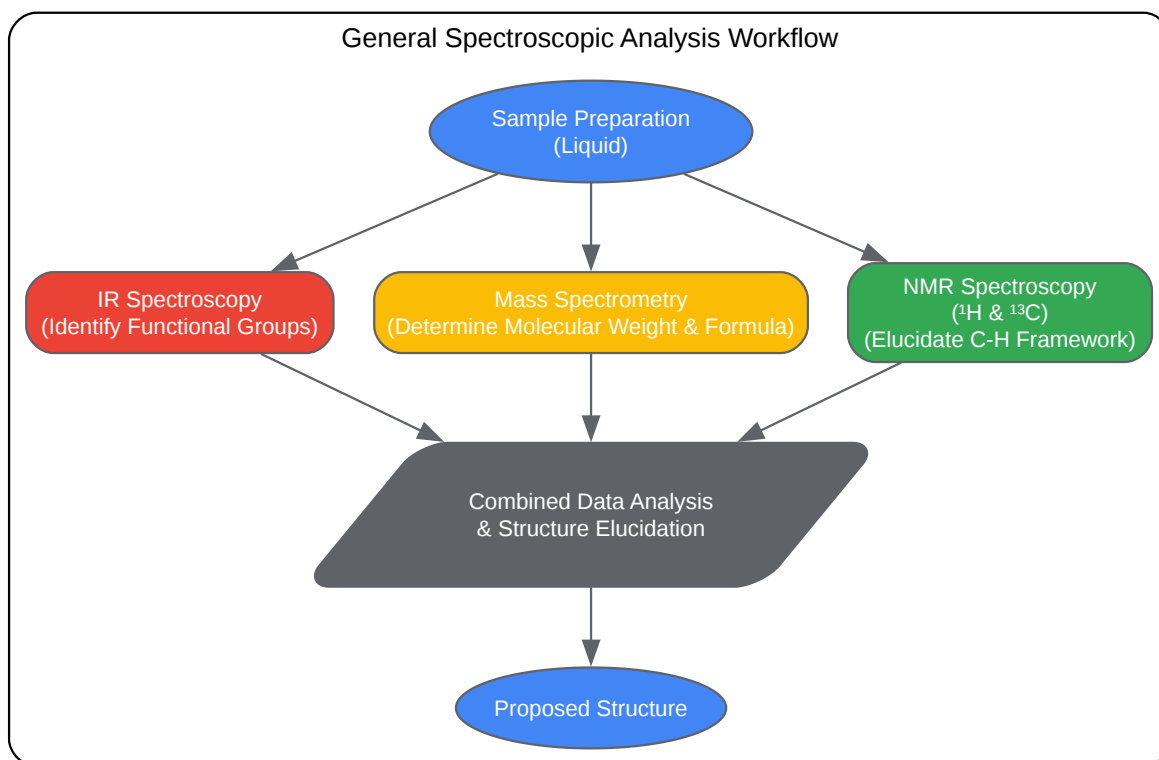
## Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a general workflow for spectroscopic analysis.



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Caption: Relationship between spectroscopic techniques and derived structural information for **methoxymethyl propionate**.



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Caption: A generalized workflow for the spectroscopic analysis of an unknown liquid organic compound.

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## References

- 1. Methyl 3-methoxypropionate(3852-09-3) <sup>13</sup>C NMR [m.chemicalbook.com]
- 2. Methyl 3-methoxypropionate(3852-09-3) <sup>1</sup>H NMR spectrum [chemicalbook.com]

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- To cite this document: BenchChem. [Spectroscopic Analysis of Methoxymethyl Propionate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3151254#spectroscopic-data-nmr-ir-mass-spec-of-methoxymethyl-propionate]

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